Hexachlorocyclohexane

Description

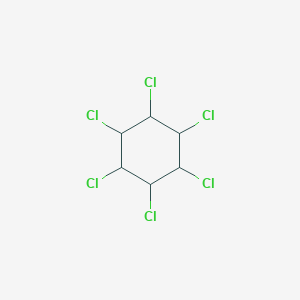

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Enantioselective Environmental Fate of alpha-Hexachlorocyclohexane: A Technical Guide for Researchers

Foreword: The Chirality of a Legacy Pollutant

Alpha-hexachlorocyclohexane (α-HCH), a significant component of technical HCH and a byproduct of lindane (γ-HCH) production, stands as a testament to the long-lasting environmental legacy of organochlorine pesticides.[1] Though its use has been curtailed for decades under international agreements like the Stockholm Convention, its persistence, potential for long-range transport, and bioaccumulative properties ensure its continued presence in ecosystems from agricultural soils to remote arctic food webs.[2][3] What makes α-HCH a particularly compelling case study in environmental chemistry is its chirality; it exists as a pair of non-superimposable mirror images, the (+) and (-) enantiomers.[1] While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically. This technical guide provides an in-depth exploration of the environmental fate of α-HCH enantiomers, focusing on the enantioselective processes that govern their transformation, transport, and ultimate impact on the biosphere. It is designed for researchers, environmental scientists, and professionals in drug development who seek a deeper understanding of how stereochemistry influences the environmental behavior of persistent organic pollutants (POPs).

Physicochemical Properties and Environmental Distribution

The environmental journey of α-HCH is dictated by its physicochemical properties. As a class, HCH isomers are characterized by their lipophilicity, low water solubility, and semi-volatility, which facilitate their partitioning into soil organic matter and biota, as well as their transport through the atmosphere.[4][5]

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Molecular Weight ( g/mol ) | 290.8 | 290.8 | 290.8 | 290.8 |

| Melting Point (°C) | 158 | 309 | 112.5 | 141.5 |

| Water Solubility (mg/L at 25°C) | 2.0 | 0.2 | 7.3 | 31.4 |

| Vapor Pressure (mm Hg at 25°C) | 4.5 x 10⁻⁵ | 3.6 x 10⁻⁷ (at 20°C) | 4.2 x 10⁻⁵ (at 20°C) | 3.5 x 10⁻⁵ |

| Log Kow | 3.80 | 3.78 | 3.72 | 4.14 |

| Henry's Law Constant (atm·m³/mol) | 6.86 x 10⁻⁶ | 4.5 x 10⁻⁷ | 3.5 x 10⁻⁶ | 2.1 x 10⁻⁷ |

| Data compiled from various sources.[4][6] |

The individual enantiomers of α-HCH, (+) and (-)-α-HCH, possess identical physicochemical properties such as melting point, vapor pressure, and water solubility.[7] Their differentiation arises from their interaction with other chiral molecules, most notably the enzymes of microorganisms.

Due to its relative volatility, α-HCH is susceptible to long-range atmospheric transport, a phenomenon often referred to as the "grasshopper effect," leading to its accumulation in colder regions like the Arctic.[8] This global distribution means that even pristine environments are not immune to the influence of this legacy contaminant.

The Central Role of Microbial Biodegradation in Enantioselectivity

The most significant factor driving the differential fate of α-HCH enantiomers in the environment is microbial biodegradation. Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant pathways for HCH isomers and are not enantioselective.[4] In contrast, microbial enzymatic systems can exhibit a high degree of stereoselectivity, leading to the preferential degradation of one enantiomer over the other.

This enantioselectivity provides a powerful tool for assessing the extent of biological degradation in the environment. The Enantiomer Fraction (EF) is a key metric used for this purpose, calculated as:

EF = [Concentration of (+)-enantiomer] / ([Concentration of (+)-enantiomer] + [Concentration of (-)-enantiomer])

A racemic mixture, which has equal amounts of both enantiomers, will have an EF of 0.5. Deviations from this value are strong indicators of enantioselective biological processes.

Aerobic Degradation Pathways and the LinA Enzymes

Under aerobic conditions, the initial and rate-limiting step in α-HCH degradation is dehydrochlorination, catalyzed by the enzyme HCH dehydrochlorinase (LinA).[9] This reaction involves the elimination of a hydrogen and a chlorine atom, forming pentachlorocyclohexene (PCCH).

Two well-characterized variants of this enzyme, LinA1 and LinA2, exhibit opposing enantioselectivities.[9]

-

LinA1 preferentially transforms the (+) enantiomer of α-HCH.

-

LinA2 preferentially transforms the (-) enantiomer of α-HCH.

The subsequent steps in the aerobic degradation pathway involve further dehalogenation and ring cleavage, eventually leading to mineralization.

Anaerobic Degradation

Under anaerobic conditions, the degradation of α-HCH proceeds through reductive dechlorination. While generally slower than aerobic degradation, it can also be enantioselective.[9] The specific enantioselectivity observed under anaerobic conditions is highly dependent on the local microbial consortia and redox conditions. For example, some studies in anaerobic sewage sludge have shown a preference for the degradation of the (+)-enantiomer.

Factors Influencing Enantioselective Degradation

The direction and extent of enantioselective degradation are not uniform across all environments. Several factors can influence which enantiomer is preferentially degraded and at what rate:

-

Microbial Community Composition: The presence and abundance of microorganisms possessing specific enzymes (like LinA1 vs. LinA2) are the primary drivers of enantioselectivity.

-

Nutrient Availability: Enantioselective degradation has been observed to be greater in nutrient-poor (oligotrophic) waters, where it is hypothesized that oligotrophic bacteria acting as biofilms play a key role.[8]

-

Temperature and pH: Like all biological processes, microbial degradation of α-HCH is influenced by temperature and pH, with optimal conditions varying for different microbial species.

-

Contact with Sediments: Greater contact between α-HCH and sediment substrates, where microbial populations are often concentrated, can enhance enantioselective degradation.[8]

Enantiomeric Fractions in the Global Environment

The analysis of EFs in various environmental compartments provides a global picture of the enantioselective fate of α-HCH.

| Environmental Matrix | Location | Predominantly Degraded Enantiomer | Enantiomer Fraction (EF) Range | Reference(s) |

| Seawater | Arctic Ocean | (+) | < 0.5 | [10][11] |

| Freshwater (Lakes) | Arctic | (+) | < 0.5 | [8] |

| Soil | Various | Varies | Deviations from 0.5 | [12] |

| Groundwater | Florida, USA | (-) | > 0.5 | |

| Biota (Seabirds) | Arctic | (-) | > 0.5 (up to 0.97) | [3] |

| Biota (Ringed Seals) | Arctic | Near Racemic | ~0.5 | [3] |

| Biota (Marine Mammals) | Northern Hemisphere | (-) | > 0.5 | [13] |

This table is a summary of representative findings and is not exhaustive.

The data clearly show that in many marine and freshwater systems, the (+)-enantiomer is more readily degraded, leading to an enrichment of the (-)-enantiomer (EF < 0.5). However, in some biota, particularly higher trophic level organisms like seabirds and marine mammals, there is a notable enrichment of the (+)-enantiomer (EF > 0.5), suggesting either preferential degradation of the (-)-enantiomer or enantioselective bioaccumulation.[3][13] In contrast, some organisms like ringed seals show near-racemic EFs, indicating limited enantioselective metabolism.[3]

Enantiomer-Specific Toxicity

The differential interaction of α-HCH enantiomers with biological systems also extends to their toxicity. While data on enantiomer-specific toxicity are still emerging, some studies have indicated differences in their effects. For example, in vitro studies have shown minor but measurable differences in the modulation of the androgen receptor by the two enantiomers, with one enantiomer being more active at lower concentrations.[9][14] The differential persistence of the enantiomers in the environment means that organisms may be exposed to non-racemic mixtures, which could have different toxicological outcomes than exposure to the racemic mixture. This highlights the importance of considering enantioselectivity in ecological risk assessments. Studies on aquatic invertebrates like Daphnia magna have shown that for many chiral pesticides, toxicity can be primarily attributed to a single enantiomer.[14]

Experimental Protocols for the Study of α-HCH Enantiomers

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the analysis and study of α-HCH enantiomers.

Protocol for Chiral Analysis of α-HCH in Soil Samples

This protocol outlines a method for the extraction, cleanup, and chiral gas chromatography-mass spectrometry (GC-MS) analysis of α-HCH enantiomers in soil.

Sources

- 1. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (HCH) isomers and chiral signatures of alpha-HCH in the Arctic marine food web of the Northwater Polynya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Table 1, Properties of this compound Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chm.pops.int [chm.pops.int]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective effects of alpha-hexachlorocyclohexane (HCH) isomers on androgen receptor activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiomer-specific biomagnification of alpha-hexachlorocyclohexane and selected chiral chlordane-related compounds within an Arctic marine food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Portico [access.portico.org]

- 14. researchgate.net [researchgate.net]

Introduction: The Enduring Legacy of a "Fossil" Contaminant

An In-depth Technical Guide to the Bioaccumulation and Persistence of beta-Hexachlorocyclohexane (β-HCH)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Beta-Hexachlorocyclohexane (β-HCH) is an organochlorine pesticide and a specific isomer of hexachlorocyclohexane. It is not produced intentionally but is a significant byproduct, constituting 5-14% of technical-grade HCH, which was manufactured for the production of the insecticide lindane (γ-HCH).[1] Although the use of lindane has been banned or severely restricted globally, the chemical legacy of its production persists. Due to its exceptional stability, β-HCH is often referred to as the "fossil" of technical-grade lindane.[2]

Recognized for its ability to persist in the environment, bioaccumulate in living organisms, undergo long-range transport, and cause adverse health effects, β-HCH was listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention.[3] This guide provides a detailed technical overview of the physicochemical properties, environmental fate, and analytical methodologies pertinent to understanding the profound and lasting impact of β-HCH.

Section 1: Physicochemical Properties Dictating Environmental Behavior

The environmental behavior of β-HCH is fundamentally governed by its chemical structure and resulting physical properties. It is the most physically and chemically stable of the HCH isomers, a trait attributed to the equatorial position of all six chlorine atoms in its chair-like cyclohexane conformation.[4] This structural stability is the primary reason for its extreme persistence.

Its high octanol-water partition coefficient (Log Kow) and low water solubility are the key drivers of its bioaccumulation potential. A Log Kow greater than 3 is an indicator for potential bioconcentration.[5] With a Log Kow of approximately 3.9, β-HCH has a strong affinity for lipids, causing it to partition from water into the fatty tissues of living organisms.

| Property | Value | Source |

| Molecular Weight | 290.83 g/mol | [6] |

| Melting Point | 309 °C | [3] |

| Vapor Pressure | 0.00067 Pa (at 20°C) | [3] |

| Water Solubility | 0.2 - 1.5 mg/L (at 20-28°C) | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 | [1] |

| Henry's Law Constant | 0.037 Pa m³/mol (at 25°C) | [1] |

Section 2: Unraveling the Extreme Persistence of β-HCH

The persistence of β-HCH in the environment is remarkable, even among other organochlorine pesticides. Its molecular structure renders it highly resistant to both biological and abiotic degradation processes.

Microbial Degradation: A Challenging Bioremediation Target

While some microorganisms can degrade HCH isomers, β-HCH is the most recalcitrant.[7]

Aerobic Degradation: Under aerobic conditions, many HCH isomers are initially attacked by the enzyme γ-HCH dehydrochlorinase (LinA). However, LinA is not active on the β-isomer.[7] The primary enzyme capable of initiating aerobic degradation of β-HCH is a haloalkane dehalogenase known as LinB, found in bacteria such as Sphingomonas paucimobilis.[7] LinB mediates the hydrolytic dehalogenation of β-HCH to produce 2,3,4,5,6-pentachlorocyclohexanol (PCHL).[7] This initial step is crucial, as PCHL is less hydrophobic and more amenable to further degradation than the parent compound.[7] However, the process is often slow and incomplete.

Anaerobic Degradation: Under anaerobic conditions, β-HCH can be reductively dechlorinated by consortia of microorganisms, such as Dehalobacter species.[8] This process is also slow but can eventually lead to the formation of less chlorinated compounds like chlorobenzene and benzene, which can be mineralized further under aerobic conditions.[8][9] Studies have shown that the β-isomer is recalcitrant under denitrifying and sulfate-reducing conditions.[10]

Abiotic Degradation

Direct photolysis of β-HCH is not a significant environmental fate process because it does not absorb light at wavelengths greater than 290 nm (the range of solar radiation reaching the Earth's surface).[11] However, indirect photodegradation can occur in the presence of photosensitizers or reactive oxygen species like hydroxyl radicals.[11] The photodegradation half-life for a thin film of β-HCH was reported to be 152 hours when irradiated with light between 295-305 nm.[11] In snow and ice, photochemical degradation can occur, with the process being significantly faster in snow than in ice.[12]

Environmental Half-Life

The persistence of β-HCH is reflected in its long environmental half-life, which varies depending on the environmental matrix and conditions.

| Environmental Matrix | Condition | Half-Life | Source |

| Soil | Cropped Plot | 184 days | [11] |

| Soil | Uncropped Plot | 100 days | [11] |

| Soil | General (Average Estimate) | 67 days | [13] |

| Thin Film | Irradiated (295-305 nm) | 152 hours | [11] |

| Natural Waters | Indirect Photolysis (Estimated) | ~270 days (for HCH) | [11] |

Section 3: Bioaccumulation and Trophic Magnification

The combination of high lipophilicity and extreme persistence makes β-HCH a model compound for bioaccumulation and biomagnification.

Core Concepts:

-

Bioconcentration (BCF): The accumulation of a chemical in an organism directly from the surrounding medium (e.g., water), not including diet. It is quantified as the ratio of the chemical concentration in the organism to that in the water at steady-state.[5][14]

-

Bioaccumulation (BAF): The total accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment.[5][14] For lipophilic and persistent compounds like β-HCH, BAFs are often significantly higher than BCFs because dietary intake becomes a major exposure route.

-

Trophic Magnification (TMF): The process whereby the concentration of a contaminant increases with each step up the food web. A TMF greater than 1 indicates that the chemical is biomagnifying.[15] It is calculated from the slope of the regression between the log-transformed chemical concentration and the trophic level of various organisms in a food web.[16]

The high Log Kow of β-HCH drives its passive diffusion from water and sediment into the lipid-rich tissues of lower-trophic-level organisms like plankton and invertebrates. As these organisms are consumed by predators (e.g., small fish), the β-HCH is transferred and retained in the predator's fatty tissues. Because β-HCH is not easily metabolized or excreted, its concentration increases at each successive trophic level, leading to potentially toxic concentrations in top predators, including humans.

While specific BAF and TMF values for β-HCH are ecosystem-dependent, studies on HCH isomers in general demonstrate significant bioaccumulation. For example, in Lake Ontario, a field-derived BAF for α-HCH in fish was reported as 5,357.[2]

Section 4: Analytical Methodology for Environmental Monitoring

Accurate quantification of β-HCH in complex environmental and biological matrices is essential for risk assessment and regulatory monitoring. The methodology must be robust, sensitive, and selective to overcome interferences from co-extracted materials like lipids. The following protocol outlines a validated system for the analysis of β-HCH in fish tissue, based on established U.S. EPA methodologies.[17][18]

Detailed Protocol: Determination of β-HCH in Fish Tissue by GC-MS/MS

1. Principle: This method involves the extraction of β-HCH from fish tissue using an organic solvent, followed by cleanup steps to remove interfering lipids and other co-extractives. Final determination is performed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which provides high selectivity and sensitivity. Isotope-labeled surrogates and internal standards are used to ensure accuracy and precision.

2. Sample Preparation and Extraction (Accelerated Solvent Extraction - ASE):

-

Homogenization: Weigh approximately 10 g of homogenized fish tissue into a beaker and mix thoroughly with an equal amount of anhydrous sodium sulfate to create a dry, free-flowing powder.

-

Spiking: Spike the sample with a known amount of a labeled surrogate standard (e.g., ¹³C-β-HCH) to monitor procedural recovery.

-

Extraction Cell: Transfer the sample mixture to an ASE extraction cell.

-

ASE Conditions: Extract the sample using a solvent mixture such as acetone/hexane (1:1 v/v) or dichloromethane. Typical ASE parameters are:

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 5 minutes per cycle

-

Number of Cycles: 2

-

-

Causality: ASE is used to reduce solvent consumption and extraction time compared to traditional Soxhlet extraction. The elevated temperature and pressure increase the efficiency and speed of the extraction process.[19]

3. Extract Cleanup:

-

Concentration: Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator or nitrogen blowdown apparatus.

-

Gel Permeation Chromatography (GPC): GPC is a critical step for lipid removal. Inject the concentrated extract onto a GPC column (e.g., polystyrene-divinylbenzene). Elute with a suitable solvent (e.g., dichloromethane/cyclohexane). The larger lipid molecules will elute first and are discarded, while the smaller pesticide fraction is collected.

-

Solid Phase Extraction (SPE): For further cleanup, pass the GPC fraction through a solid-phase cartridge, such as Florisil or silica gel. This step removes polar interferences. Elute the target analytes with a solvent of appropriate polarity (e.g., hexane/acetone mixtures).

-

Causality: A multi-step cleanup is essential. GPC provides a size-based separation effective for bulk lipid removal, while SPE provides a polarity-based separation for removing other co-extractives that could interfere with GC analysis.[20]

4. Instrumental Analysis (GC-MS/MS):

-

Final Volume: Concentrate the cleaned extract to a final volume of 1 mL. Add a labeled injection internal standard (e.g., ¹³C-PCB-209) just prior to analysis to correct for injection volume variations.

-

GC Conditions:

-

Column: A low-polarity capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow.

-

Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 320°C) to ensure separation from other pesticides and isomers.

-

-

MS/MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Select at least two specific precursor-to-product ion transitions for β-HCH for unambiguous identification and quantification.

-

5. Quality Control (Self-Validating System):

-

Method Blank: An analyte-free matrix processed alongside samples to check for contamination.

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of β-HCH to assess method accuracy.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with known concentrations to assess matrix effects on accuracy and precision.

-

Surrogate Recovery: Recovery of the labeled surrogate standard must be within established limits (e.g., 40-120%) for each sample.

Conclusion

Beta-Hexachlorocyclohexane stands out among environmental contaminants for its profound persistence and high potential for bioaccumulation. Its stable molecular structure makes it highly resistant to degradation, while its lipophilic nature ensures its entry and retention in biological food webs. This combination of properties guarantees that β-HCH will remain a contaminant of concern for decades to come, long after its primary sources have been eliminated. Understanding the mechanisms of its persistence and bioaccumulation, supported by robust and validated analytical methods, is paramount for accurately assessing the risks it poses to ecosystems and human health, and for developing effective long-term management strategies for contaminated sites.

References

-

U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-821-R-08-001. [Link]

-

Nagata, Y., Ohtsubo, Y., Endo, R., Ichikawa, N., Ankai, A., Oguchi, T., Fukuda, M., & Tsuda, M. (2004). Degradation of β-Hexachlorocyclohexane by Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26. Applied and Environmental Microbiology, 70(8), 5033–5036. [Link]

-

Stockholm Convention. (2007). Risk profile on alpha- and beta-hexachlorocyclohexane. UNEP/POPS/POPRC.3/20/Add.8. [Link]

-

U.S. Environmental Protection Agency. (2006). ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD (EPA/SW-846 Methods 3500B/3540C/3541/3600C/3640A/8000B/8081A). [Link]

-

World Health Organization. (1991). Alpha- and beta-hexachlorocyclohexanes (EHC 123). INCHEM. [Link]

-

ALS Global. (2021). A New Benchmark Method for Trace Level Organochlorine Pesticides in Sediments & Soils. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for this compound (HCH). U.S. Department of Health and Human Services. [Link]

-

Middeldorp, P. J., van Aalst-van Leeuwen, M. A., van der Linde, A. J., Schraa, G., & Bouwer, E. J. (1998). Biodegradation of alpha- and beta-hexachlorocyclohexane in a soil slurry under different redox conditions. Environmental Science & Technology, 32(23), 3745-3751. [Link]

-

Lal, R., Pandey, G., Sharma, P., Kumari, K., Malhotra, S., Pandey, R., ... & Oakeshott, J. G. (2010). Biochemistry of microbial degradation of this compound and prospects for bioremediation. Microbiology and Molecular Biology Reviews, 74(1), 58-80. [Link]

-

Manickam, N., Suneja, S., & Singh, K. (2000). Enhanced Degradation of this compound Isomers by Sphingomonas paucimobilis. Journal of Agricultural and Food Chemistry, 48(5), 1534-1538. [Link]

-

Becerra-Castro, C., Prieto-Fernández, Á., Álvarez-López, V., & Kidd, P. S. (2022). Enhanced biodegradation of this compound (HCH) isomers by Sphingobium sp. strain D4 in. Chemosphere, 291, 132742. [Link]

-

Cheméo. (n.d.). Chemical Properties of «beta»-Hexachlorocyclohexane (CAS 319-85-7). [Link]

-

Ma, A. Z., Wu, J., Zhang, G. S., Wang, T., & Li, S. P. (2005). [Isolation and characterization of a HCH degradation Sphingomanas sp. stain BHC-A]. Wei sheng wu xue bao = Acta microbiologica Sinica, 45(5), 728–732. [Link]

-

Agilent Technologies. (n.d.). Organochlorine Pesticides Analysis. [Link]

-

Kidd, K. A., Burkhard, L. P., Babut, M., Borgå, K., Muir, D. C., & Perceval, O. (2016). Trophic magnification of organic chemicals - a global synthesis. Environmental Science & Technology, 50(9), 4640-4649. [Link]

-

U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: beta-Hexachlorocyclohexane (HCH) 319-85-7. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for this compound (HCH). [Link]

-

Eawag. (2004). beta-1,2,3,4,5,6-Hexachlorocyclohexane (an/anerobic) Pathway Map. Eawag-BBD. [Link]

-

U.S. Geological Survey. (1997). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. [Link]

-

Sahu, S. K., Patnaik, K. K., Bhuyan, S., & Sethunathan, N. (1990). Degradation of Alpha-, Beta-, and Gamma-Hexachlorocyclohexane by a Soil Bacterium under Aerobic Conditions. Applied and Environmental Microbiology, 56(11), 3620–3622. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Bioaccumulation in fish. Pesticide Registration Toolkit. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2000). Appendix G - Chemical Specific Soil Half Lives. [Link]

-

Polder, A., Thomsen, C., Becher, G., & Løken, K. B. (2018). Full method validation for the determination of hexachlorobenzene and hexachlorobutadiene in fish tissue by GC–IDMS. Analytical and Bioanalytical Chemistry, 410(1), 227-236. [Link]

-

Borgå, K., Kidd, K. A., Muir, D. C., Berglund, O., Conder, J. M., Gobas, F. A., ... & Powell, D. E. (2012). Trophic magnification factors: considerations of ecology, ecosystems, and study design. Integrated environmental assessment and management, 8(3), 447-461. [Link]

-

Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental reviews, 14(4), 257-297. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2012). Appendix I. Fish Bioaccumulation Factors. [Link]

-

Borgå, K., Kidd, K. A., Muir, D. C., Berglund, O., Conder, J. M., Gobas, F. A., ... & Powell, D. E. (2012). Trophic magnification factors: Considerations of ecology, ecosystems, and study design. Integrated Environmental Assessment and Management, 8(3), 447-461. [Link]

-

Fulara, A., & Rawn, D. F. K. (2015). Rapid method for the determination of organochlorine pesticides and PCBs in fish muscle samples by microwave-assisted extraction. Journal of AOAC International, 98(3), 770-776. [Link]

-

Science.gov. (n.d.). bioconcentration factor bcf: Topics. [Link]

-

Gadaleta, D., Roncaglioni, A., & Benfenati, E. (2018). Predicting the Bioconcentration Factor in Fish from Molecular Structures. International journal of molecular sciences, 19(12), 3897. [Link]

-

Swedish Nuclear Fuel and Waste Management Co (SKB). (2010). Bioaccumulation factors in aquatic ecosystems. [Link]

- Wang, P., Zhang, Q., Wang, Y., Wang, T., Li, Y., Jiang, G., & Cai, Z. (2021). Photochemical degradation of β-hexachlorocyclohexane in snow and ice. Environmental Science and Pollution Research, 28(46), 65985-65993.

-

Juhler, R. K., & Felding, G. (2003). Determination of Organochlorine Pesticides in Commercial Fish by Gas Chromatography with Electron Capture Detector and Confirmat. ScienceAsia, 29, 21-28. [Link]

-

Conder, J. M., Gobas, F. A., Borgå, K., & Muir, D. C. (2011). Use of trophic magnification factors and related measures to characterize bioaccumulation potential of chemicals. Integrated environmental assessment and management, 7(2), 299-310. [Link]

-

Lavoie, R. A., Jardine, T. D., Chumchal, M. M., Kidd, K. A., & Campbell, L. M. (2013). Practical advice for selecting or determining trophic magnification factors for application under the European Union Water Framework Directive. Integrated environmental assessment and management, 9(3), 391-401. [Link]

-

Gobas, F., & Morrison, H. (2000). Quantifying Bioaccumulation in the Aquatic Environment. Handbook of Property Estimation Methods for Chemicals: Environmental and Health Sciences, 199-231. [Link]

-

Veith, G. D., DeFoe, D. L., & Bergstedt, B. V. (1979). Measuring and Estimating the Bioconcentration Factor of Chemicals in Fish. Journal of the Fisheries Research Board of Canada, 36(9), 1040-1048. [Link]

-

Lehotay, S. J., & Chen, Y. (2011). Rapid Sample Preparation and Fast GC–MS–MS for the Analysis of Pesticides and Environmental Contaminants in Fish. LCGC International, 24(5), 258-270. [Link]

-

Singh, A., & Lal, R. (2019). Fate and Degradation of POP-Hexachlorocyclohexane. Persistent Organic Pollutants, 1-20. [Link]

-

Rubini, E., Di Sotto, A., Paglia, G., Gullì, M., Macone, A., & Altieri, F. (2020). β-Hexachlorocyclohexane: A Small Molecule with a Big Impact on Human Cellular Biochemistry. International journal of molecular sciences, 21(22), 8749. [Link]

-

Malato, S., Blanco, J., Vidal, A., & Richter, C. (2002). Photodegradation kinetics of organic micropollutants in water. Environmental Science & Technology, 36(14), 3179-3186. [Link]

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Alpha- and beta-hexachlorocyclohexanes (EHC 123, 1991) [inchem.org]

- 4. β-Hexachlorocyclohexane: A Small Molecule with a Big Impact on Human Cellular Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. «beta»-Hexachlorocyclohexane (CAS 319-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Degradation of β-Hexachlorocyclohexane by Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-1,2,3,4,5,6-Hexachlorocyclohexane (an/anerobic) Degradation Pathway [eawag-bbd.ethz.ch]

- 9. Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation of alpha- and beta-hexachlorocyclohexane in a soil slurry under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Photochemical degradation of β-hexachlorocyclohexane in snow and ice | CoLab [colab.ws]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. skb.se [skb.se]

- 15. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

- 19. nemc.us [nemc.us]

- 20. nemi.gov [nemi.gov]

gamma-Hexachlorocyclohexane (Lindane) mechanism of action

An In-Depth Technical Guide to the Molecular Mechanism of Action of γ-Hexachlorocyclohexane (Lindane)

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction and Executive Summary

Overview of γ-Hexachlorocyclohexane (Lindane)

Gamma-Hexachlorocyclohexane (γ-HCH), commonly known as Lindane, is an organochlorine chemical and an isomer of hexachlorocyclohexane.[1] Historically, it has seen widespread use as a broad-spectrum insecticide for agricultural applications and as a pharmaceutical treatment for ectoparasites such as lice and scabies.[1] Despite its efficacy, the use of Lindane has been progressively restricted globally due to its neurotoxic effects in non-target organisms, including humans, and its environmental persistence.[1][2] Acute exposure to high levels of Lindane can lead to severe neurological effects, including tremors, convulsions, and seizures.[2][3] This guide provides a detailed technical overview of the molecular mechanisms underpinning the neurotoxicity of Lindane, with a focus on its interactions with key inhibitory neurotransmitter receptors in the central nervous system.

Executive Summary of Mechanism of Action

The primary mechanism of action of Lindane is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA_A) receptor.[2][4] Lindane binds to a site within the receptor's integral chloride ion channel, physically occluding the pore and thereby blocking the influx of chloride ions that normally follows the binding of the inhibitory neurotransmitter GABA.[4][5] This blockade of inhibitory signaling leads to a state of generalized neuronal hyperexcitability, which manifests as the characteristic signs of Lindane poisoning.[2][6] In addition to its primary action on GABA_A receptors, Lindane has been shown to exert inhibitory effects on another major class of inhibitory neurotransmitter receptors, the glycine receptors (GlyRs).[4][7] This secondary mechanism likely contributes to the overall neurotoxic profile of the compound. While GABA-independent effects have been reported, they are less well-characterized.[4]

Primary Mechanism of Action: Non-competitive Antagonism of the GABA_A Receptor

The GABA_A Receptor: A Primer

The GABA_A receptor is a pentameric ligand-gated ion channel that plays a central role in mediating fast inhibitory neurotransmission in the brain.[8] These receptors are assembled from a diverse family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), with the most common synaptic isoform consisting of two α, two β, and one γ subunit.[8] The binding of GABA to the extracellular domain of the receptor triggers a conformational change that opens a central pore, allowing the rapid influx of chloride ions.[9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Lindane's Interaction with the GABA_A Receptor

Experimental evidence strongly indicates that Lindane acts at the picrotoxin binding site within the GABA_A receptor's chloride channel pore.[2][4][10] This site is distinct from the GABA binding site, and thus Lindane's antagonism is non-competitive.[5] The binding pocket is formed by the second transmembrane domains (M2) of the five constituent subunits. Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical for Lindane binding. While initial docking studies suggested interactions with residues at both the 2' and 6' positions of the M2 domain, functional studies have provided more definitive evidence for the importance of the 6' threonine residues.[2][7]

The interaction between Lindane and the 6' threonine residues within the channel pore is thought to involve both hydrophobic interactions and hydrogen bonds.[2][7][11] The threonine residue's hydroxyl group can act as a hydrogen bond donor or acceptor, while its methyl group can participate in hydrophobic interactions. The multiple chlorine atoms on the Lindane molecule contribute to its lipophilicity and likely engage in van der Waals interactions with the hydrophobic lining of the channel pore.

By binding within the ion channel, Lindane acts as a channel blocker, physically obstructing the passage of chloride ions.[5] This prevents the hyperpolarizing current that would normally be generated in response to GABA, thereby diminishing the efficacy of inhibitory neurotransmission.[6] The net result is a disinhibition of neuronal circuits, leading to uncontrolled firing and the hyperexcitability that underlies the convulsive effects of Lindane.[3][6]

Quantitative Analysis of Lindane's Effect on GABA_A Receptors

The inhibitory potency of Lindane can be quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These values can vary depending on the subunit composition of the GABA_A receptor and the experimental conditions.

| Parameter | Value | Receptor Subtype/Tissue | Reference |

| IC50 | 150 - 250 nM | Rat brain membranes ([35S]TBPS binding) | [12] |

| IC50 | ~0.9 µM | GABA receptor beta-3 subunit | [13] |

| IC50 | 0.2 - 2 µM | Vertebrate GABA_A receptors | [2] |

Secondary Mechanism of Action: Inhibition of Glycine Receptors

The Glycine Receptor: Structure and Function

Glycine receptors are another major family of inhibitory ligand-gated ion channels, particularly abundant in the spinal cord and brainstem.[5] Similar to GABA_A receptors, they are pentameric channels that, upon binding the neurotransmitter glycine, open to allow the influx of chloride ions, leading to neuronal hyperpolarization.

Lindane's Antagonistic Action on Glycine Receptors

In addition to its effects on GABA_A receptors, Lindane has been shown to be a potent inhibitor of glycine receptors.[4][7] Electrophysiological studies have demonstrated that Lindane can block glycine-induced chloride currents in a non-competitive manner, suggesting a similar channel-blocking mechanism to that observed with GABA_A receptors.[7] This action on glycine receptors likely contributes to the overall neurotoxic profile of Lindane, particularly affecting motor control and sensory processing in the spinal cord.

Quantitative Data on Glycine Receptor Inhibition

The inhibitory potency of Lindane on various glycine receptor subtypes has been characterized, revealing a similar range of sensitivity to that of GABA_A receptors.

| Receptor Subtype | IC50 | Reference |

| α1 GlyR | 0.2 - 2 µM | [2] |

| α2 GlyR | 0.2 - 1 µM | [7] |

| α3 GlyR | 0.2 - 2 µM | [2] |

| α1β GlyR | No significant inhibition | [7] |

| Native GlyR (cerebellar granule cells) | ~5 µM | [7] |

Potential GABA-Independent Mechanisms of Action

While the primary and secondary mechanisms of action of Lindane are well-established, some studies have suggested the existence of GABA-independent effects.[4] These may include alterations in other neurotransmitter systems, such as a reported increase in dopamine levels in the mesencephalon and striatum following Lindane-induced seizures.[3] Additionally, some in vitro studies have pointed to potential interactions with GABA_B receptors, although the physiological relevance of this is less clear.[14][15] Further research is required to fully elucidate the molecular targets and signaling pathways involved in these potential GABA-independent actions of Lindane.

Experimental Protocols for Investigating Lindane's Mechanism of Action

Electrophysiological Analysis using Patch-Clamp Technique

This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the effects of Lindane on GABA_A or glycine receptor function in a heterologous expression system.

Materials:

-

HEK293 cells

-

Expression plasmids for the desired receptor subunits (e.g., α1, β2, γ2 for GABA_A; α1 for glycine)

-

Cell culture reagents

-

Transfection reagent

-

Patch-clamp rig with amplifier, digitizer, and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2 with CsOH

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH

-

GABA or glycine stock solution

-

Lindane stock solution (in DMSO)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect cells with the desired receptor subunit plasmids and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Plate cells onto glass coverslips 24 hours post-transfection.

-

-

Recording:

-

Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.

-

Identify transfected cells using fluorescence microscopy.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell recording configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a saturating concentration of GABA or glycine to elicit a maximal current response.

-

Co-apply Lindane at various concentrations with the agonist to determine its inhibitory effect.

-

Wash out Lindane to assess the reversibility of its action.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of Lindane.

-

Construct a concentration-response curve for Lindane's inhibition and calculate the IC50 value.

-

Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity of Lindane for the picrotoxin binding site on the GABA_A receptor using the radioligand [35S]TBPS.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [35S]t-butylbicyclophosphorothionate ([35S]TBPS)

-

Unlabeled Lindane

-

Non-specific binding control (e.g., picrotoxin)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, [35S]TBPS (at a concentration near its Kd), and varying concentrations of unlabeled Lindane.

-

For total binding, omit unlabeled Lindane.

-

For non-specific binding, add a high concentration of picrotoxin.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of Lindane.

-

Fit the data to a one-site competition model to determine the IC50 of Lindane.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway Diagram

Sources

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convulsant effect of lindane and regional brain concentration of GABA and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agriscigroup.us [agriscigroup.us]

- 5. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux [pubmed.ncbi.nlm.nih.gov]

- 6. GABAergic modulation of lindane (gamma-hexachlorocyclohexane)-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insights into the GABAA receptor structure and orthosteric ligand binding: Receptor modeling guided by experimental data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. LINDANE (PIM 859) [inchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Lindane inhibition of [35S]TBPS binding to the GABAA receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABA receptor beta-3 subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 14. Cytotoxic action of lindane in cerebellar granule neurons is mediated by interaction with inducible GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Possible involvement of GABA(A) and GABA(B) receptors in the inhibitory action of lindane on transmitter release from cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isomeric Maze of Technical Hexachlorocyclohexane: A Guide to Composition, Impurities, and Analysis

Abstract

Technical grade hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, represents a complex mixture of stereoisomers and manufacturing byproducts. Historically used extensively in agriculture, its persistence and the varying toxicological profiles of its components necessitate a thorough understanding of its composition for environmental monitoring, toxicological research, and drug development involving related compounds. This technical guide provides an in-depth exploration of the isomeric constitution of technical HCH, a detailed account of its process-related impurities, and a critical examination of the analytical methodologies required for their accurate quantification. We delve into the causal relationships between the photochlorination of benzene—the industrial synthesis route—and the resultant isomer distribution. Furthermore, this guide presents detailed, field-proven protocols for the extraction and analysis of HCH isomers and impurities from various matrices, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible outcomes.

Introduction: The Dichotomy of a Pesticide

This compound (HCH) is a chlorinated hydrocarbon with the chemical formula C₆H₆Cl₆. While simple in its elemental makeup, the spatial arrangement of its chlorine and hydrogen atoms on the cyclohexane ring gives rise to nine possible stereoisomers. Of these, five are commonly found in the technical grade product: alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε)-HCH.[1][2]

The insecticidal efficacy of technical HCH is almost exclusively attributed to the γ-isomer, famously known as lindane.[3] However, the manufacturing process, a free-radical photochlorination of benzene, is not stereospecific and yields a mixture where the desired γ-isomer is a minor component.[2] The production of one ton of lindane can generate up to eight to twelve tons of other HCH isomers as waste byproducts.[1][4] These non-insecticidal isomers, particularly the highly persistent and bioaccumulative β-HCH, pose significant environmental and health concerns.[5][6] This guide will dissect the composition of technical HCH, shedding light on both its primary isomeric constituents and the often-overlooked impurities that contribute to its overall toxicological footprint.

The Genesis of Complexity: Manufacturing and Isomer Distribution

The composition of technical HCH is a direct consequence of its synthesis. The process involves the addition of chlorine to benzene in the presence of ultraviolet light. This free-radical chain reaction leads to the formation of various stereoisomers, with the relative proportions being influenced by reaction conditions.

dot

Caption: Synthesis of Technical HCH.